molecular formula C19H23ClN2 B3148214 4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride CAS No. 63867-26-5

4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride

Cat. No.: B3148214
CAS No.: 63867-26-5
M. Wt: 314.9 g/mol
InChI Key: JJLGTRNWSYAQKN-UHFFFAOYSA-N
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Description

4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride is an organic compound with the molecular formula C21H25ClN2. This compound is known for its significant potential in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride typically involves the reaction of 1-dimethylamino-2-chloropropane with diphenylacetonitrile. This reaction is carried out under anhydrous conditions to prevent the formation of unwanted isomeric nitriles .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes rigorous purification steps to isolate the desired compound from any byproducts .

Chemical Reactions Analysis

Types of Reactions

4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the dimethylamino group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anesthetic effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which 4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride exerts its effects involves interactions with specific molecular targets. The dimethylamino group plays a crucial role in its activity, facilitating binding to receptors or enzymes. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    2,2-Diphenyl-3-methyl-4-dimethylamino-butyronitrile: A closely related compound with similar structural features but different biological activity.

    1-Dimethylamino-2-methyl-3,3-diphenylhexanone: Another compound with analgesic properties, used as a substitute for morphine.

Uniqueness

4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

CAS No.

63867-26-5

Molecular Formula

C19H23ClN2

Molecular Weight

314.9 g/mol

IUPAC Name

4-(dimethylamino)-3-methyl-2,2-diphenylbutanenitrile;hydrochloride

InChI

InChI=1S/C19H22N2.ClH/c1-16(14-21(2)3)19(15-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-13,16H,14H2,1-3H3;1H

InChI Key

JJLGTRNWSYAQKN-UHFFFAOYSA-N

SMILES

CC(C[NH+](C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-]

Canonical SMILES

CC(CN(C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride
Reactant of Route 2
4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride
Reactant of Route 3
4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride
Reactant of Route 4
4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride
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4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride
Reactant of Route 6
4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride

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